molecular formula C11H13NS B14244405 Cyclopentanone S-phenylthioxime CAS No. 422314-65-6

Cyclopentanone S-phenylthioxime

Cat. No.: B14244405
CAS No.: 422314-65-6
M. Wt: 191.29 g/mol
InChI Key: DHWVYYIHJWEGHP-UHFFFAOYSA-N
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Description

Cyclopentanone S-phenylthioxime is an organic compound that belongs to the class of oximes It is derived from cyclopentanone, a five-membered cyclic ketone, and S-phenylthiohydroxylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone S-phenylthioxime can be synthesized through the reaction of cyclopentanone with S-phenylthiohydroxylamine under acidic or basic conditions. The reaction typically involves the formation of an intermediate imine, which subsequently undergoes tautomerization to form the oxime. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone S-phenylthioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone S-phenylthioxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of cyclopentanone S-phenylthioxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylthio group may interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Cyclopentanone S-phenylthioxime can be compared with other oxime derivatives and thiohydroxylamine compounds:

    Cyclohexanone oxime: Similar structure but with a six-membered ring.

    Acetone oxime: A simpler oxime with a smaller carbon backbone.

    S-phenylthiohydroxylamine: Lacks the cyclic ketone structure but shares the phenylthio group.

The uniqueness of this compound lies in its combination of a five-membered ring and the phenylthio group, which imparts distinct chemical and biological properties.

Properties

CAS No.

422314-65-6

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-phenylsulfanylcyclopentanimine

InChI

InChI=1S/C11H13NS/c1-2-8-11(9-3-1)13-12-10-6-4-5-7-10/h1-3,8-9H,4-7H2

InChI Key

DHWVYYIHJWEGHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NSC2=CC=CC=C2)C1

Origin of Product

United States

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